3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline
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Overview
Description
3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a heterocyclic compound that features a chromeno-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with chromone derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromeno-pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylchromeno[2,3-c]pyrazol-4(1H)-one
- 1-Methylchromeno[3,4-b]pyrrol-4(3H)-ones
- Pyrazolo[3,4-b]pyridines
Uniqueness
3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is unique due to its specific chromeno-pyrazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
654650-98-3 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
InChI |
InChI=1S/C17H15N3O/c1-11-15-10-21-16-8-3-2-7-14(16)17(15)20(19-11)13-6-4-5-12(18)9-13/h2-9H,10,18H2,1H3 |
InChI Key |
YVMDQVIKKZAADG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC(=C4)N |
Origin of Product |
United States |
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